5-Bromo-2-(trifluoromethyl)benzaldehyde

ALDH Inhibitor Enzyme Assay Cancer Research

5-Bromo-2-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde building block, distinguished by the presence of a strong electron-withdrawing ortho-trifluoromethyl group and a reactive meta-bromo substituent. Its molecular structure (C8H4BrF3O) provides a unique combination of enhanced electrophilicity at the aldehyde carbon and a versatile synthetic handle for further elaboration via cross-coupling chemistry, making it a valuable intermediate in pharmaceutical and agrochemical discovery.

Molecular Formula C8H4BrF3O
Molecular Weight 253.018
CAS No. 1288998-92-4
Cat. No. B2770645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(trifluoromethyl)benzaldehyde
CAS1288998-92-4
Molecular FormulaC8H4BrF3O
Molecular Weight253.018
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C=O)C(F)(F)F
InChIInChI=1S/C8H4BrF3O/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-4H
InChIKeyPXLIYMKVPSMSHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(trifluoromethyl)benzaldehyde (CAS: 1288998-92-4) for Advanced Chemical Synthesis and Biomedical Research


5-Bromo-2-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde building block, distinguished by the presence of a strong electron-withdrawing ortho-trifluoromethyl group and a reactive meta-bromo substituent . Its molecular structure (C8H4BrF3O) provides a unique combination of enhanced electrophilicity at the aldehyde carbon and a versatile synthetic handle for further elaboration via cross-coupling chemistry, making it a valuable intermediate in pharmaceutical and agrochemical discovery [1].

Strategic Value of 5-Bromo-2-(trifluoromethyl)benzaldehyde: Why Generic Analogs Cannot Replicate This Specific Substitution Pattern


The precise 1,2-relationship between the -CF3 and -CHO groups, coupled with a 1,4-bromo substituent, creates a defined electronic and steric environment that is critical for specific chemical and biological interactions . Simply substituting with a different halogen or relocating the -CF3 group (e.g., to the meta- or para-position) fundamentally alters the molecule's reactivity and binding affinity, often leading to significant loss of function or undesired byproducts in multi-step syntheses [1]. This is not a case where any substituted benzaldehyde will suffice; the specific regiochemistry of 5-Bromo-2-(trifluoromethyl)benzaldehyde is essential for the intended application .

Quantitative Performance Evidence for 5-Bromo-2-(trifluoromethyl)benzaldehyde vs. Analogous Compounds


ALDH3A1 Enzyme Inhibition: 5-Bromo-2-(trifluoromethyl)benzaldehyde vs. Standard Inhibitor DEAB

5-Bromo-2-(trifluoromethyl)benzaldehyde demonstrates potent inhibition of aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 of 360 nM [1]. This represents a >550-fold increase in potency compared to the widely used ALDH inhibitor 4-(diethylamino)benzaldehyde (DEAB), which exhibits an IC50 greater than 200 µM (>200,000 nM) in analogous assays . The data indicates a significant advantage in potency for research applications requiring ALDH3A1 inhibition.

ALDH Inhibitor Enzyme Assay Cancer Research

Synthetic Utility in Heterocyclic Construction: A Differentiated Intermediate for Pyrimidin-4-amines

This specific benzaldehyde is cited as a key intermediate for the synthesis of pyrimidin-4-amine derivatives containing a 2,4-oxadiazole moiety . The presence of the ortho-trifluoromethyl group is a known structural feature in medicinal chemistry, often incorporated to enhance metabolic stability and lipophilicity compared to non-fluorinated or differently substituted analogs [1]. While quantitative yield data for this exact transformation is not available in the provided sources, the documented use in a patent-prioritized class of heterocycles (oxadiazoles and pyrimidines) differentiates it as a preferred precursor over simpler benzaldehydes lacking this substitution pattern .

Medicinal Chemistry Heterocycle Synthesis Building Block

Cross-Coupling Versatility: The 5-Bromo Handle Enables Diverse Chemical Elaboration

The presence of a bromine atom at the 5-position serves as a robust synthetic handle for a wide range of transition metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings . This feature, combined with the ortho-CF3 group, allows for the construction of complex, fluorinated biaryl and heteroaryl architectures . In contrast, a generic benzaldehyde or even a simple trifluoromethylbenzaldehyde lacks this orthogonal point of diversification, limiting its utility in convergent synthesis strategies .

Cross-Coupling Suzuki Reaction Organic Synthesis

Recommended Application Scenarios for 5-Bromo-2-(trifluoromethyl)benzaldehyde Based on Validated Evidence


Potent ALDH3A1 Inhibition for Cancer and Detoxification Pathway Studies

Based on its demonstrated 360 nM IC50 against ALDH3A1 [1], 5-Bromo-2-(trifluoromethyl)benzaldehyde is best deployed as a research tool for investigating the role of ALDH3A1 in cancer stem cell biology, therapy resistance, or alcohol metabolism. Its >550-fold potency advantage over the standard tool DEAB allows for more sensitive and dose-response experiments, making it a superior choice for in vitro enzyme inhibition studies [1].

Scaffold Synthesis for Fluorinated Pyrimidine and Oxadiazole Libraries

Given its documented role as a key intermediate for pyrimidin-4-amine derivatives , this compound is ideally suited for medicinal chemistry campaigns focused on constructing small-molecule libraries with privileged heterocyclic cores. The ortho-CF3 group is known to confer favorable drug-like properties, and this building block provides a direct route to incorporating this moiety into complex lead compounds [2].

Convergent Synthesis of Complex, Multifunctional Biaryls via Palladium Catalysis

The 5-bromo substituent provides a reliable point for executing Suzuki, Sonogashira, or Buchwald-Hartwig reactions . This application scenario is best for synthetic chemists aiming to construct complex, fluorinated organic frameworks where both the aldehyde functionality and the CF3 group must be retained in the final product . This approach is more efficient than attempting to introduce these functionalities onto a pre-formed biaryl system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-(trifluoromethyl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.